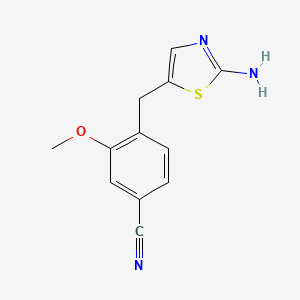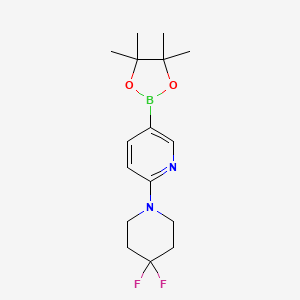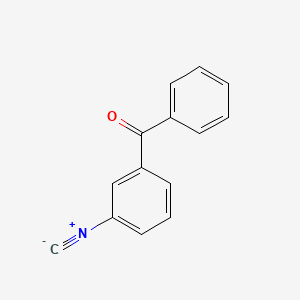
(3-Isocyanophenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isocyanophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isocyanophenyl)(phenyl)methanone typically involves the reaction of 3-aminophenyl(phenyl)methanone with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dimethylbenzene to facilitate the process. The reaction conditions are mild, and the yields are generally high, making this method efficient and scalable.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Safety measures are crucial due to the use of toxic reagents like phosgene.
化学反応の分析
Types of Reactions: (3-Isocyanophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group.
Major Products Formed:
Oxidation: Formation of phenyl isocyanate oxides.
Reduction: Formation of (3-aminophenyl)(phenyl)methanone.
Substitution: Formation of urea derivatives when reacted with amines.
科学的研究の応用
(3-Isocyanophenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of (3-Isocyanophenyl)(phenyl)methanone involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea or carbamate linkages . This reactivity is exploited in various applications, including the synthesis of polymers and biochemical probes.
類似化合物との比較
(3-Aminophenyl)(phenyl)methanone: Similar structure but with an amine group instead of an isocyanate group.
Phenyl isocyanate: Contains an isocyanate group attached directly to a phenyl ring.
特性
分子式 |
C14H9NO |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
(3-isocyanophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H9NO/c1-15-13-9-5-8-12(10-13)14(16)11-6-3-2-4-7-11/h2-10H |
InChIキー |
JVJVUEJTJIZDNU-UHFFFAOYSA-N |
正規SMILES |
[C-]#[N+]C1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






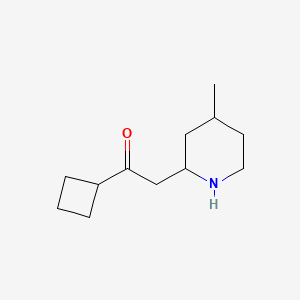
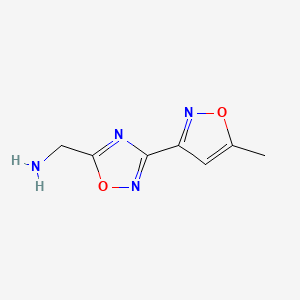
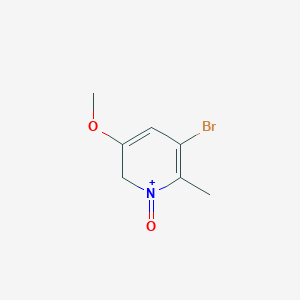
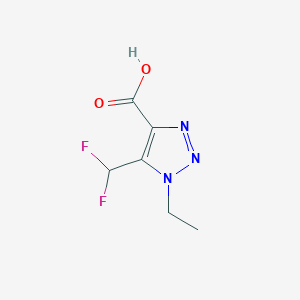
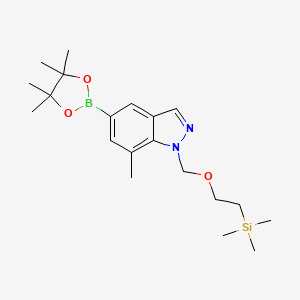
![1-Isopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13342422.png)
